2-[4-(Trifluoromethoxy)phenyl]propanal
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Overview
Description
2-[4-(Trifluoromethoxy)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanal group.
Preparation Methods
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired propanal compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
2-[4-(Trifluoromethoxy)phenyl]propanal undergoes various chemical reactions, including:
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction outcomes . Major products formed from these reactions include alcohols, acids, and substituted derivatives .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]propanal has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]propanal involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]propanal can be compared with other similar compounds, such as:
2-[3-(Trifluoromethoxy)phenyl]propanal: This compound has the trifluoromethoxy group in a different position on the phenyl ring, which can lead to variations in its chemical and biological properties.
2-[4-(Trifluoromethoxy)phenyl]propanedial: This compound contains an additional aldehyde group, making it more reactive and suitable for different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c1-7(6-14)8-2-4-9(5-3-8)15-10(11,12)13/h2-7H,1H3 |
InChI Key |
GQETUZKVBQSAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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